trans-Ned-19 Methyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

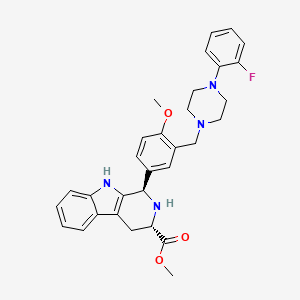

trans-Ned-19 Methyl Ester: is a synthetic compound with the molecular formula C31H33FN4O3 and a molecular weight of 528.617 g/mol . It is known for its role as a potent and selective antagonist of the endogenous calcium channel opener nicotinic acid adenine dinucleotide phosphate (NAADP), thereby reducing the normal NAADP-mediated calcium flux without blocking calcium channels directly .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of trans-Ned-19 Methyl Ester typically involves the transesterification process. Transesterification is the conversion of one ester into another through the exchange of -OR groups. This reaction can be performed under either acidic or basic conditions . Under basic conditions, an alkoxide ion performs nucleophilic addition upon the ester, resulting in a tetrahedral intermediate, which then undergoes elimination to give the final ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale transesterification processes, where the ester is placed in a large excess of an alcohol along with the presence of either an acid or a base to drive the reaction forward .

Analyse Chemischer Reaktionen

Types of Reactions: trans-Ned-19 Methyl Ester primarily undergoes transesterification reactions. This involves the exchange of the organic functional group R″ of an ester with the organic group R’ of an alcohol .

Common Reagents and Conditions:

Basic Conditions: Sodium ethoxide (NaOCH2CH3) is commonly used as a reagent.

Acidic Conditions: Strong acids like sulfuric acid (H2SO4) can catalyze the reaction by donating a proton to the carbonyl group.

Major Products: The major products of these reactions are different esters and alcohols, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

trans-Ned-19 Methyl Ester has a wide range of applications in scientific research:

Wirkmechanismus

trans-Ned-19 Methyl Ester exerts its effects by acting as an antagonist of the NAADP receptor. It blocks NAADP signaling, thereby inhibiting calcium release from lysosomes . The mechanism involves the binding of this compound to the NAADP receptor, preventing the normal NAADP-mediated calcium flux .

Vergleich Mit ähnlichen Verbindungen

cis-Ned-19: Another isomer of Ned-19, but with a significantly lower potency compared to trans-Ned-19.

Fatty Acid Methyl Esters (FAMEs): Used in biodiesel production, but differ in their applications and chemical properties.

Uniqueness: trans-Ned-19 Methyl Ester is unique due to its high selectivity and potency as an NAADP receptor antagonist, making it a valuable tool in research related to calcium signaling .

Biologische Aktivität

trans-Ned-19 Methyl Ester is a derivative of trans-Ned-19, recognized primarily for its role as a selective antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP) receptors. This compound has garnered attention due to its significant influence on calcium signaling pathways, which are critical for various physiological processes. This article explores the biological activity of this compound, focusing on its mechanism of action, comparative efficacy, and implications in cellular studies.

This compound functions by antagonizing NAADP receptors, which are pivotal in mediating calcium release from intracellular stores. By inhibiting these receptors, the compound effectively modulates calcium-dependent cellular processes, impacting various signaling pathways. The methyl ester form enhances cell permeability, allowing for more effective cellular studies compared to its parent compound, trans-Ned-19 .

Comparative Biological Activity

The biological activity of this compound can be compared with its parent compound and other related analogues. The following table summarizes the key differences in their biological activities:

| Compound | IC50 (nM) | Mechanism of Action | Notes |

|---|---|---|---|

| trans-Ned-19 | 6 | NAADP antagonist; inhibits Ca²⁺ release | High potency; selective for NAADP |

| This compound | 10 | NAADP antagonist; inhibits NAADP binding | Reduced potency due to esterification |

| cis-Ned-19 | Varies | Different binding affinities | Isomer with distinct biological profile |

| Ned-20 | >100 | Inactive in Ca²⁺ release assays | Lacks biological activity |

The data indicates that while this compound retains antagonistic properties against NAADP receptors, its potency is reduced compared to the parent compound due to the methylation of the carboxylic acid group .

Study 1: Calcium Signaling in Pancreatic Beta Cells

A study investigated the role of trans-Ned-19 and its methyl ester in glucose sensing and calcium signaling in mouse pancreatic beta cells. It was found that both compounds inhibited NAADP-mediated calcium increases, demonstrating their potential as chemical probes in studying glucose metabolism and insulin secretion mechanisms .

Study 2: Immune Response Modulation

Another investigation focused on the effects of trans-Ned-19 on primary memory CD4+ T cells. The results indicated that trans-Ned-19 significantly inhibited interleukin (IL)-10 and interferon-gamma secretion while partially inhibiting IL-2 secretion. This suggests a role for trans-Ned-19 in modulating immune responses through calcium signaling pathways .

Eigenschaften

Molekularformel |

C31H33FN4O3 |

|---|---|

Molekulargewicht |

528.6 g/mol |

IUPAC-Name |

methyl (1R,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |

InChI |

InChI=1S/C31H33FN4O3/c1-38-28-12-11-20(17-21(28)19-35-13-15-36(16-14-35)27-10-6-4-8-24(27)32)29-30-23(18-26(34-29)31(37)39-2)22-7-3-5-9-25(22)33-30/h3-12,17,26,29,33-34H,13-16,18-19H2,1-2H3/t26-,29+/m0/s1 |

InChI-Schlüssel |

NBQAXYMLTXNBOS-LITSAYRRSA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)[C@@H]2C3=C(C[C@H](N2)C(=O)OC)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F |

Kanonische SMILES |

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.